

Application Notes and Protocols for YCH1899 in a Mouse Xenograft Model

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Compound of Interest

Compound Name: YCH1899

Cat. No.: B15583703

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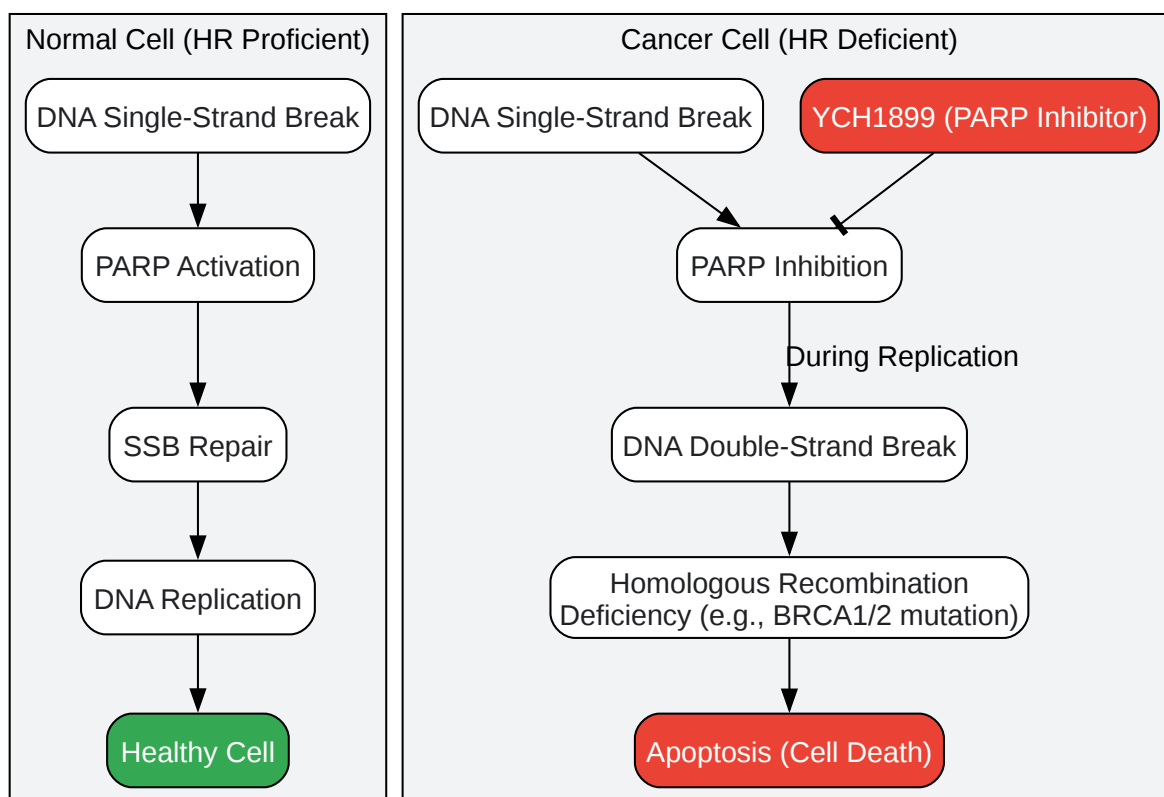
Introduction

YCH1899 is a potent and orally active inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, with IC50 values of less than 0.001 nM for both enzymes.[1][2] It has demonstrated significant anti-proliferative activity, particularly in cancer cells that have developed resistance to other PARP inhibitors such as olaparib and talazoparib.[3][4][5][6] **YCH1899**'s mechanism of action is based on the principle of synthetic lethality. By inhibiting PARP-mediated DNA single-strand break repair, **YCH1899** leads to the accumulation of DNA double-strand breaks during replication. In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be effectively repaired, leading to cell death.[7] This document provides detailed application notes and protocols for the use of **YCH1899** in mouse xenograft models, a critical step in the preclinical evaluation of this next-generation PARP inhibitor.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair.[7] When a single-strand break in DNA occurs, PARP1 is recruited to the site and synthesizes poly (ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins. PARP inhibitors like **YCH1899** block this process. In cancer cells with a

compromised homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the formation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in genomic instability and ultimately, cell death. This selective killing of cancer cells with deficient HR repair is known as synthetic lethality.



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Figure 1: Mechanism of YCH1899-induced synthetic lethality.

Data Presentation

In Vitro Proliferation IC50 Data

Cell Line	Resistance Status	YCH1899 IC50 (nM)
Capan-1	Sensitive	0.10
Capan-1/OP	Olaparib-Resistant	0.89
Capan-1/TP	Talazoparib-Resistant	1.13
HCC1937 (BRCA1 mutant)	-	4.54
V-C8 (BRCA2 mutant)	-	1.19
HCT-15 (BRCA wild-type)	-	44.24
Data sourced from MedChemExpress and Cayman Chemical. [1] [2]		

In Vivo Efficacy in Xenograft Models

Xenograft Model	Treatment and Dose	Dosing Schedule	Duration	Tumor Growth Inhibition (TGI)
MDA-MB-436/OP (Olaparib-Resistant)	YCH1899 6.25 mg/kg p.o.	Once daily	27 days	Significant
MDA-MB-436/OP (Olaparib-Resistant)	YCH1899 12.5 mg/kg p.o.	Once daily	27 days	Significant
MDA-MB-436/OP (Olaparib-Resistant)	YCH1899 25 mg/kg p.o.	Once daily	27 days	Significant
Capan-1/R (Resistant)	YCH1899 12.5 mg/kg p.o.	Once daily	21 days	Significant
Capan-1/R (Resistant)	YCH1899 25 mg/kg p.o.	Once daily	21 days	Significant
Data sourced from MedChemExpress. [1]				

Experimental Protocols

Cell Line Culture

Cell Lines:

- MDA-MB-436: Human breast cancer cell line.
- Capan-1: Human pancreatic adenocarcinoma cell line, known to have a BRCA2 mutation.[\[8\]](#)

- Resistant Cell Lines (MDA-MB-436/OP, Capan-1/R): These are generated by continuous exposure of the parental cell lines to increasing concentrations of olaparib or talazoparib.

Culture Conditions:

- Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells every 2-3 days to maintain exponential growth.

YCH1899 Formulation for Oral Administration

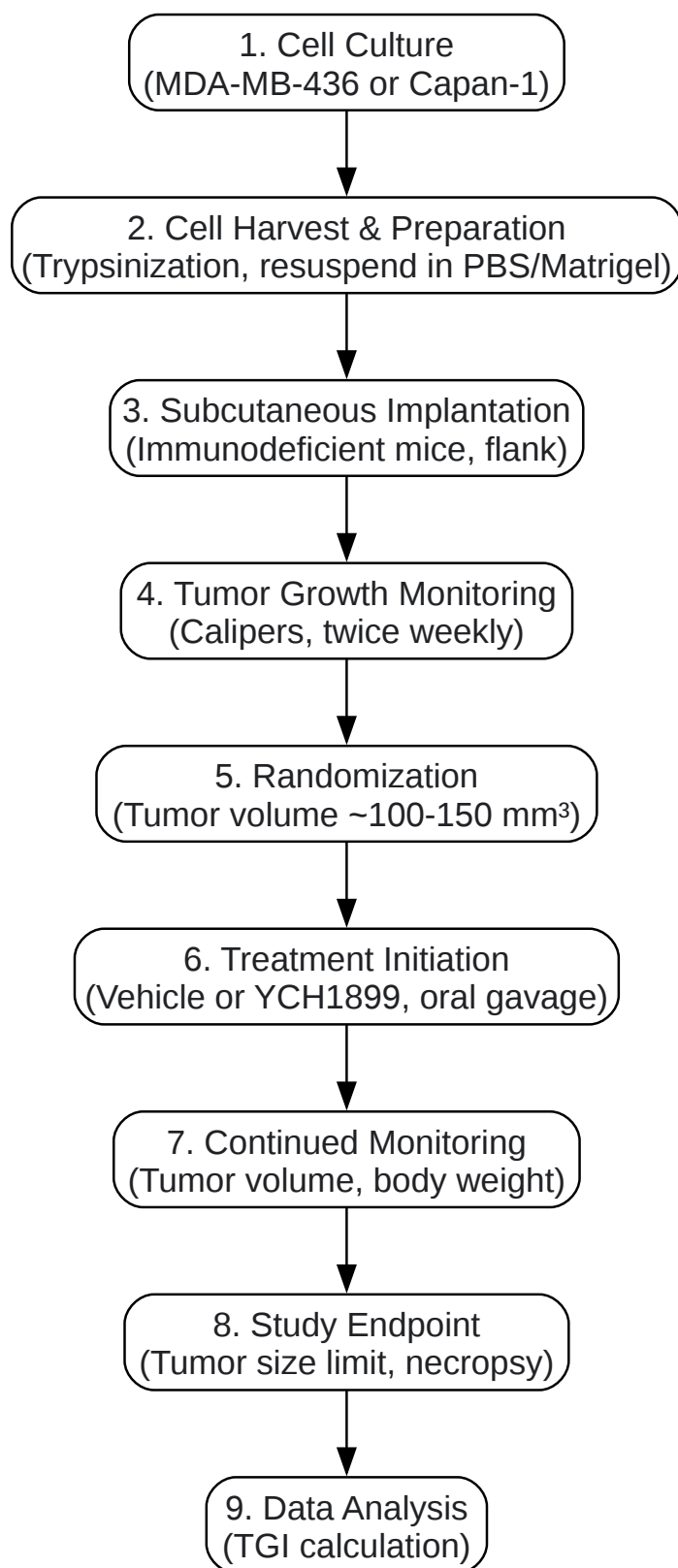
Materials:

- **YCH1899** powder
- 0.5% Carboxymethylcellulose (CMC) in sterile water

Procedure:

- Weigh the required amount of **YCH1899** powder based on the desired concentration and the total volume needed for the study cohort.
- Prepare a 0.5% (w/v) solution of CMC in sterile water.
- Gradually add the **YCH1899** powder to the 0.5% CMC solution while vortexing or stirring to ensure a uniform suspension.
- Prepare the formulation fresh daily before administration to the animals.

Mouse Xenograft Model Protocol



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